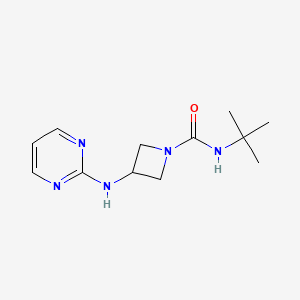

N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-12(2,3)16-11(18)17-7-9(8-17)15-10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQCJNFWVFGTAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CC(C1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 1,3-diamines and haloalkanes under basic conditions.

Introduction of the Pyrimidinylamino Group: This step often involves nucleophilic substitution reactions where a pyrimidine derivative reacts with the azetidine intermediate.

Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide has been studied for its potential anticancer properties. Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : In a study published in Cancer Research, AZ3976 demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating effective concentration ranges for therapeutic use .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes, leading to cell lysis.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that this compound could be a candidate for developing new antibiotics .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's.

Case Study : A preclinical study highlighted that AZ3976 could reduce amyloid-beta aggregation in vitro, suggesting a mechanism for neuroprotection against Alzheimer’s pathology .

Mechanism of Action

The mechanism by which N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The azetidine core distinguishes this compound from analogous piperidine- or pyridine-based derivatives. Key comparisons include:

Table 1: Core Structure and Functional Group Comparison

Key Observations :

Key Observations :

Research Implications

- Drug Design : The azetidine core offers a compact alternative to piperidine, balancing strain-induced reactivity with target specificity.

Biological Activity

N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide, also known as tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 229.29 g/mol

- CAS Number : 1365969-81-8

The presence of the pyrimidine moiety is crucial for its biological activity, as it allows for interactions with various biological targets.

This compound is believed to exert its effects through several mechanisms:

- Kinase Inhibition : The compound has shown potential as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .

- Protein Interaction : It interacts with specific proteins involved in cellular signaling pathways, modulating their activity and influencing downstream effects such as gene expression and cell proliferation .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity:

- Cell Line Studies : In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in several studies:

- Solubility : The compound exhibits good solubility in physiological conditions, which is essential for oral bioavailability .

- Metabolism : Preliminary studies suggest that it undergoes metabolic transformation primarily via the liver, with a half-life conducive to therapeutic dosing .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer Models : In a xenograft model of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups, supporting its potential as an anticancer agent .

- Combination Therapy : When used in combination with other chemotherapeutic agents, the compound enhanced the overall efficacy, suggesting synergistic effects that could be exploited in clinical settings .

Q & A

Q. What are the recommended synthetic routes for N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide?

The synthesis of azetidine-carboxamide derivatives often involves multi-step protocols. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate) can be functionalized via nucleophilic substitution or coupling reactions with pyrimidine derivatives. Reaction conditions such as using DMAP and triethylamine in dichloromethane at 0–20°C are critical for achieving high yields . Similar protocols for pyridine and pyrimidine analogs suggest that protecting group strategies (e.g., Boc groups) and controlled temperature regimes are essential to avoid side reactions .

Q. How is the structural conformation of this compound characterized?

Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and ring conformations. For related azetidine derivatives, studies confirm chair conformations in piperidine rings and E-configurations in oxime geometries. Key bond lengths (e.g., N1–C6: 1.491 Å, C12=O4: 1.525 Å) and angles (e.g., C6–N1–C5: 124.7°) provide insights into conjugation and steric effects . Computational methods like DFT can supplement experimental data to predict electronic properties.

Q. What analytical techniques are used to assess purity and stability?

- GC/MS : For volatile impurities and degradation products, particularly in solvents like tert-butyl methyl ether .

- HPLC : Purity validation (≥98%) with C18 columns and UV detection is common for carboxamide analogs .

- Stability studies : Accelerated thermal testing (40–60°C) under inert atmospheres to evaluate decomposition pathways .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the tert-butyl and pyrimidine groups?

The tert-butyl group introduces significant steric hindrance, reducing nucleophilic attack at the azetidine nitrogen. Computational studies on similar compounds show that electron-withdrawing pyrimidine substituents increase the electrophilicity of the carboxamide carbonyl, facilitating amide bond formation. Experimental data from X-ray structures (e.g., shortened C=O bonds in carbonyl groups) support this electronic effect .

Q. What strategies resolve contradictions in biological activity data for structural analogs?

For pyrimidine-carboxamide derivatives, discrepancies in bioactivity often arise from:

- Conformational flexibility : Chair-to-boat transitions in azetidine/piperidine rings alter binding pocket interactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize specific tautomers, impacting in vitro assays .

- By-product interference : Synthetic impurities (e.g., de-Boc derivatives) may act as off-target inhibitors, necessitating rigorous LC-MS characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.